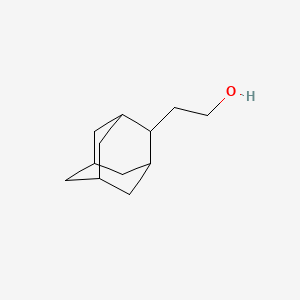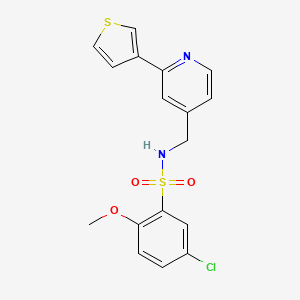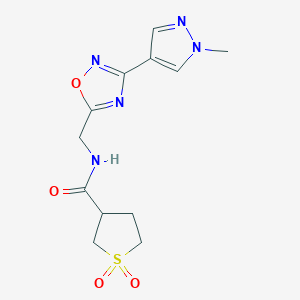![molecular formula C20H18BrN3O3 B2498103 4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one CAS No. 941918-05-4](/img/structure/B2498103.png)
4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one" is of interest due to its structural complexity, incorporating elements such as a 1,2,4-oxadiazole ring, a pyrrolidin-2-one moiety, and substituted phenyl groups. This combination of features suggests a potential for diverse biological activities and chemical reactivities, making it a valuable subject for synthesis and analysis.
Synthesis Analysis
The synthesis of related bicyclic systems incorporating a 1,2,4-oxadiazole ring, such as 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones, typically involves a one-pot condensation approach. Starting materials like 5-oxopyrrolidine-3-carboxylic acids, carbonyldiimidazole, and benzamidoximes are used, and the structures are confirmed by IR, 1H NMR, and liquid chromato-mass spectrometry (Kharchenko, Detistov, & Orlov, 2008).
Molecular Structure Analysis
Molecular structure analysis often employs techniques like X-ray powder diffraction and NMR spectroscopy. These methods enable the detailed characterization of the compound's crystalline structure and molecular conformation, providing insights into its potential interactions and stability (Wang et al., 2017).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
A study by Kharchenko et al. (2008) detailed the synthesis of novel bicyclic systems including 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones and predicted their biological activity using PASS prediction. These compounds exhibit potential for various biological applications due to their unique structures (Kharchenko, Detistov, & Orlov, 2008).
Antimicrobial Activities
Bayrak et al. (2009) synthesized new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities. The study demonstrated that the synthesized compounds showed significant antimicrobial properties, indicating the potential use of similar compounds in antimicrobial treatments (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Khalid et al. (2016) also synthesized N-substituted derivatives of a related compound, finding moderate to significant antibacterial activity. This suggests that derivatives of 4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one could be useful in developing new antibacterial agents (Khalid et al., 2016).
Anticancer Potential
Compounds bearing 1,3,4-oxadiazole rings, similar to the structure of interest, have been explored for their potential as anticancer agents. Kaya et al. (2016) synthesized novel derivatives with potential cytotoxic activities against cancer cell lines, indicating the relevance of such structures in developing new anticancer drugs (Kaya, Kaplancıklı, Yurttaş, & Çiftçi, 2016).
Insecticidal Properties
Li et al. (2013) conducted a study on anthranilic diamides analogs containing oxadiazole rings, which demonstrated good larvicidal activities against certain pests. This implies that oxadiazole derivatives could be useful in developing new insecticides (Li, Zhu, Chen, Liu, Khallaf, Zhang, & Ni, 2013).
Electronic and Optical Applications
The oxadiazole ring, a part of the compound's structure, has been used in the development of materials for organic light-emitting diodes (OLEDs). For example, Shih et al. (2015) synthesized m-terphenyl oxadiazole derivatives for use as electron transporters and hole/exciton blockers in OLEDs, indicating the potential of oxadiazole-containing compounds in electronic applications (Shih, Rajamalli, Wu, Hsieh, & Cheng, 2015).
Wirkmechanismus
Target of Action
The compound “4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one” is a derivative of 1,2,4-oxadiazole and pyrrolidin-2-one. Compounds containing the 1,2,4-oxadiazole moiety are known to have diverse biological activities . They can bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .
Mode of Action
1,2,4-oxadiazole derivatives are known to interact with various biological targets due to their ability to form hydrogen bonds with biological macromolecules .
Biochemical Pathways
1,2,4-oxadiazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
1,2,4-oxadiazole derivatives are known to have diverse biological activities, which suggests that they could have multiple effects at the molecular and cellular level .
Eigenschaften
IUPAC Name |
4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O3/c1-2-26-17-9-7-16(8-10-17)24-12-14(11-18(24)25)20-22-19(23-27-20)13-3-5-15(21)6-4-13/h3-10,14H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOGPHSEHJGLSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2498020.png)

![6-Oxa-2-thia-9-azaspiro[4.6]undecane;hydrochloride](/img/structure/B2498024.png)

![N-(4-methoxyphenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2498026.png)


![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2498031.png)
![Potassium [4-(4-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide](/img/structure/B2498033.png)
![3-(2,4-dichlorobenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2498035.png)
![1-[(Benzenesulfonyl)methyl]pyridin-1-ium perchlorate](/img/structure/B2498037.png)


![N-[3-Methyl-4-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)azetidin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2498043.png)